(1S,2S)-2-Aminocyclopentanecarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of (1S,2S)-2-Aminocyclopentanecarboxylic acid and its derivatives has been explored in several studies. Huddle and Skinner (1971) investigated the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, a closely related compound, highlighting its potential as a structural analog of natural amino acids like serine and threonine (Huddle & Skinner, 1971). Fülöp (2001) reviewed the synthesis of 2-aminocyclopentanecarboxylic acid, discussing the syntheses of racemic compounds, resolutions of the racemates, and enantioselective syntheses (Fülöp, 2001).
Molecular Structure Analysis
The molecular structure of (1S,2S)-2-Aminocyclopentanecarboxylic acid has been analyzed through various studies, including X-ray crystallography and spectroscopy. Abraham et al. (2011) examined the crystal structures of dipeptides derived from this compound, providing insights into its solid-state secondary structural characteristics (Abraham et al., 2011).
Chemical Reactions and Properties
The compound's chemical reactions and properties have been explored in relation to its potential as an antitumor amino acid. Berlinguet et al. (1962) studied its effects on cellular respiration and amino acid metabolism, noting that it does not undergo decarboxylation, transamination, or oxidation in studied tissues (Berlinguet et al., 1962).
Physical Properties Analysis
Studies on the physical properties of (1S,2S)-2-Aminocyclopentanecarboxylic acid have focused on aspects like solubility and distribution in tissues. Berlinguet et al. (1962) found that the compound is widely distributed in tissues and remains intact within cells, suggesting unique distribution characteristics (Berlinguet et al., 1962).
Chemical Properties Analysis
The chemical properties of (1S,2S)-2-Aminocyclopentanecarboxylic acid, particularly its reactivity and stability, have been investigated. Bharadwaj and Musker (1987) studied a related compound, 2-Aminocyclopent-1-ene-1-dithiocarboxylic acid, noting its potential in forming complexes with transition metals and its antifungal properties (Bharadwaj & Musker, 1987).
Scientific Research Applications
Biochemical Studies
- Effects on Cellular Respiration and Amino Acid Metabolism :
- A study by Berlinguet et al. (1962) explored the effects of 1-Aminocyclopentanecarboxylic acid (ACPC) on cellular respiration in rat tissues. It was found that ACPC did not affect cellular respiration and did not participate in decarboxylation, transamination, or oxidation processes. Additionally, the presence of ACPC did not alter the transamination and oxidation of other amino acids (Berlinguet et al., 1962).
Medicinal Chemistry Applications
Synthesis of Analog Compounds :
- Huddle and Skinner (1971) investigated the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, considering its potential as a structural analog of natural amino acids and its features in an established antitumor agent, cycloleucine (Huddle & Skinner, 1971).
Potential in Cancer Detection :
- Research by Hayes et al. (1976) developed carboxyl-labeled 11C-1-aminocyclopentanecarboxylic acid (11C-ACPC) as a potential tumor-localizing agent for cancer detection in humans via nuclear medicine scanning techniques (Hayes et al., 1976).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions to take when handling the compound.
Future Directions
This would involve a discussion of current research involving the compound and potential future applications.
For a specific compound, you may need to consult specialized databases or scientific literature. Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when dealing with potentially hazardous substances.
properties
IUPAC Name |
(1S,2S)-2-aminocyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYOAMOZLZXDER-WHFBIAKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451143 | |
Record name | (1S,2S)-2-AMINOCYCLOPENTANECARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-Aminocyclopentanecarboxylic acid | |
CAS RN |
64191-13-5 | |
Record name | Transpentacin, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064191135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S,2S)-2-AMINOCYCLOPENTANECARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRANSPENTACIN, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3QGG29GOX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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